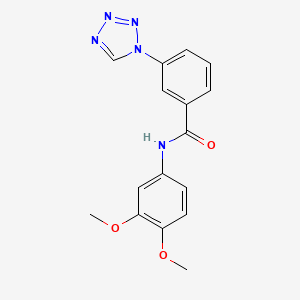![molecular formula C25H20F2N4O3 B11305108 N-(4-fluorobenzyl)-N-(4-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide](/img/structure/B11305108.png)
N-(4-fluorobenzyl)-N-(4-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-フルオロベンジル)-N-(4-{2-[(3-フルオロフェニル)アミノ]-2-オキソエチル}-3-オキソ-3,4-ジヒドロキノキサリン-2-イル)アセトアミドは、キノキサリン誘導体クラスに属する合成有機化合物です。
準備方法
合成経路と反応条件
N-(4-フルオロベンジル)-N-(4-{2-[(3-フルオロフェニル)アミノ]-2-オキソエチル}-3-オキソ-3,4-ジヒドロキノキサリン-2-イル)アセトアミドの合成は、通常、複数のステップを伴います。
キノキサリンコアの形成: キノキサリンコアは、o-フェニレンジアミンとジケトンの縮合によって合成することができます。
フルオロベンジル基の導入: 4-フルオロベンジル基は、求核置換反応によって導入することができます。
アミノ基の付加: アミノ基は、還元的アミノ化反応によって導入することができます。
アセチル化: 最後のステップは、アミン基のアセチル化で、アセトアミドが生成されます。
工業的生産方法
工業的生産方法には、収率と純度を向上させるために上記の合成経路を最適化することが含まれます。これには、触媒の使用、反応条件の制御、再結晶やクロマトグラフィーなどの精製技術が含まれます。
化学反応の分析
反応の種類
酸化: この化合物は、特にアミノ基やベンジル基で酸化反応を起こす可能性があります。
還元: 還元反応は、カルボニル基で起こり、アルコールに変換されます。
置換: フッ素原子は、求核置換反応に関与することができます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換試薬: アミンやチオールなどの求核剤。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はキノキサリンN-オキシドを生成する可能性があり、還元はアルコール誘導体を生成する可能性があります。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用などの潜在的な生物活性について研究されています。
医学: 病気の治療における潜在的な治療効果について調査されています。
産業: 新しい材料や化学プロセス開発に使用される可能性があります。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: May be used in the development of new materials or chemical processes.
作用機序
N-(4-フルオロベンジル)-N-(4-{2-[(3-フルオロフェニル)アミノ]-2-オキソエチル}-3-オキソ-3,4-ジヒドロキノキサリン-2-イル)アセトアミドの作用機序は、特定の分子標的や経路との相互作用を伴います。これには以下が含まれる可能性があります。
酵素阻害: この化合物は特定の酵素を阻害し、代謝経路に影響を与える可能性があります。
受容体結合: 特定の受容体に結合し、細胞シグナル伝達経路を調節する可能性があります。
DNA相互作用: この化合物はDNAと相互作用し、遺伝子発現や細胞増殖に影響を与える可能性があります。
類似の化合物との比較
類似の化合物
キノキサリン誘導体: キノキサリン-2,3-ジオンなどのキノキサリンコアを持つ他の化合物。
フルオロベンジル化合物: 4-フルオロベンジルアミンなどの4-フルオロベンジル基を含む化合物。
アセトアミド: N-フェニルアセトアミドなどのアセトアミド官能基を持つ化合物。
独自性
N-(4-フルオロベンジル)-N-(4-{2-[(3-フルオロフェニル)アミノ]-2-オキソエチル}-3-オキソ-3,4-ジヒドロキノキサリン-2-イル)アセトアミドは、官能基と構造の特徴の特定の組み合わせにより、独特であり、異なる生物活性と化学的性質をもたらす可能性があります。
類似化合物との比較
Similar Compounds
Quinoxaline Derivatives: Other compounds with a quinoxaline core, such as quinoxaline-2,3-diones.
Fluorobenzyl Compounds: Compounds containing the 4-fluorobenzyl group, such as 4-fluorobenzylamine.
Acetamides: Compounds with an acetamide functional group, such as N-phenylacetamide.
Uniqueness
N-(4-fluorobenzyl)-N-(4-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.
特性
分子式 |
C25H20F2N4O3 |
|---|---|
分子量 |
462.4 g/mol |
IUPAC名 |
2-[3-[acetyl-[(4-fluorophenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C25H20F2N4O3/c1-16(32)30(14-17-9-11-18(26)12-10-17)24-25(34)31(22-8-3-2-7-21(22)29-24)15-23(33)28-20-6-4-5-19(27)13-20/h2-13H,14-15H2,1H3,(H,28,33) |
InChIキー |
LKBQHYSOEPLVIV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(CC1=CC=C(C=C1)F)C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~6~-benzyl-N~4~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11305030.png)

![5-chloro-3-methyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1-benzofuran-2-carboxamide](/img/structure/B11305043.png)
![N-(4-methylphenyl)-2-{3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11305064.png)
![2-{3-[5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11305067.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one](/img/structure/B11305076.png)
![2-(3,5-dimethylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B11305082.png)
![2,3,5,9-tetramethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11305089.png)

![N-(2,5-dimethylphenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11305098.png)

![2-hydroxy-4-methyl-6-oxo-N-[4-(propan-2-yloxy)phenyl]-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11305114.png)
![7-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11305122.png)
![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11305128.png)
